1-(2-Piperidin-4-ylethyl)azepane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-piperidin-4-ylethyl)azepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2/c1-2-4-11-15(10-3-1)12-7-13-5-8-14-9-6-13/h13-14H,1-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCJUPXPSGLFKEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)CCC2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20406500 | |

| Record name | 1-(2-piperidin-4-ylethyl)azepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96901-05-2 | |

| Record name | 1-(2-piperidin-4-ylethyl)azepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(2-Piperidin-4-ylethyl)azepane chemical structure and properties

An In-depth Technical Guide to 1-(2-Piperidin-4-ylethyl)azepane

Executive Summary

This compound is a bicyclic diamine featuring two key saturated heterocyclic scaffolds: a six-membered piperidine ring and a seven-membered azepane ring, connected by an ethyl linker. While specific research on this exact molecule is limited, its structural motifs are prevalent in a vast array of pharmacologically active compounds.[1][2] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, potential synthetic routes, and anticipated biological relevance, drawing insights from data on its core components and related derivatives. This document is intended for researchers and drug development professionals exploring novel chemical entities leveraging these established pharmacophores.

Chemical Identity and Molecular Architecture

The fundamental structure of this compound consists of an azepane ring where the nitrogen atom is substituted with an ethyl group, which in turn is attached at the 4-position of a piperidine ring.[1] This arrangement results in a flexible molecule with two basic nitrogen centers, a key feature influencing its chemical and biological behavior.

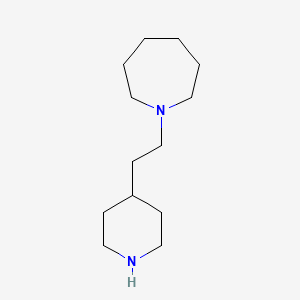

Caption: Figure 1: 2D Chemical Structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | [1] |

| CAS Number | 96901-05-2 | [1] |

| Molecular Formula | C₁₃H₂₆N₂ | [1] |

| Molecular Weight | 210.36 g/mol | [1][3] |

| Canonical SMILES | C1CCCN(CC1)CCC2CCNCC2 | [1] |

| InChI | InChI=1S/C13H26N2/c1-2-4-11-15(10-3-1)12-7-13-5-8-14-9-6-13/h13-14H,1-12H2 | [1] |

| InChIKey | YCJUPXPSGLFKEE-UHFFFAOYSA-N |[1] |

Physicochemical and Acid-Base Properties

The physicochemical profile of this compound is dictated by its bicyclic, diamine structure. While extensive experimental data for this specific compound is not publicly available, its properties can be reliably inferred from its constituent moieties and related molecules.

Table 2: Physicochemical Properties

| Property | Value / Range | Rationale / Source |

|---|---|---|

| Boiling Point | ~285 °C (Predicted) | Predicted for the related isomer 1-(2-Piperidin-2-ylethyl)azepane.[4] Azepane itself boils at 138 °C.[5] |

| Density | ~0.91 g/cm³ (Predicted) | Predicted for a related isomer.[4] |

| pKa (Piperidine N) | 10.5 - 11.0 (Expected) | Based on typical values for simple piperidine derivatives.[1] |

| pKa (Azepane N) | 10.8 - 11.2 (Expected) | The seven-membered ring exhibits slightly higher basicity than piperidine due to reduced ring strain.[1] |

| XLogP3-AA | 2.1 (Predicted) | Predicted for the related isomer 2-(2-Piperidin-3-ylethyl)azepane, indicating moderate lipophilicity.[6] |

Acid-Base Characteristics and Protonation States

As a dibasic amine, this compound's behavior is highly dependent on pH.[1]

-

Piperidine Nitrogen: The piperidine nitrogen is expected to have a pKa value between 10.5 and 11.0, which is consistent with known data for similar six-membered heterocyclic amines.[1][7]

-

Azepane Nitrogen: The azepane nitrogen is predicted to be slightly more basic, with a pKa in the range of 10.8-11.2.[1] This marginal increase in basicity can be attributed to the greater conformational flexibility and reduced ring strain of the seven-membered azepane ring compared to the piperidine ring.[1]

At physiological pH (~7.4), both nitrogen centers will be predominantly protonated, yielding a dicationic species. This protonation state is critical as it directly influences the molecule's aqueous solubility, membrane permeability, and its ability to interact with biological targets such as ion channels or G-protein coupled receptors.[1]

Synthesis and Potential Manufacturing Routes

The synthesis of this compound is not extensively documented in peer-reviewed literature, but its structure lends itself to several established synthetic strategies. The key challenge is the formation of the C-N bond between the azepane nitrogen and the ethyl linker attached to the piperidine ring.

Potential Synthetic Strategies Include:

-

Functionalization of Azepanes: A common approach would involve the alkylation of azepane with a suitable piperidine-based electrophile, such as 4-(2-bromoethyl)piperidine (with a protected nitrogen). A more efficient method would be reductive amination between azepane and 4-(2-oxoethyl)piperidine.[1]

-

Piperidine Ring Expansion: Advanced methods can construct the azepane ring from a piperidine precursor. Such ring expansion strategies offer stereoselective and regioselective control, which can be crucial for creating complex derivatives.[8]

-

Copper-Catalyzed Reactions: Modern synthetic methods using copper(I) catalysis can facilitate the formation of azepine derivatives and could potentially be adapted for this specific structure.[1][9]

Representative Protocol: Reductive Amination

A plausible and efficient laboratory-scale synthesis would involve the reductive amination of a piperidine-4-acetaldehyde derivative with azepane.

Step-by-Step Methodology:

-

Aldehyde Preparation: 4-Pyridineethanol is hydrogenated to produce 4-piperidineethanol. The piperidine nitrogen is then protected with a suitable group (e.g., Boc). The alcohol is subsequently oxidized (e.g., using a Swern or Dess-Martin oxidation) to yield N-Boc-piperidine-4-acetaldehyde.

-

Reductive Amination: The aldehyde from Step 1 is dissolved in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane). Azepane (1.1 equivalents) is added, followed by a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃). The reaction is stirred at room temperature until completion (monitored by TLC or LC-MS).

-

Work-up and Deprotection: The reaction is quenched with aqueous sodium bicarbonate solution and the product is extracted with an organic solvent. The organic layers are combined, dried, and concentrated. The resulting N-Boc protected intermediate is then deprotected under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) to yield the final product.

-

Purification: The final compound, this compound, is purified by column chromatography or crystallization of a salt form (e.g., dihydrochloride).

Caption: Figure 2: Conceptual workflow for the synthesis via reductive amination.

Potential Applications in Drug Discovery

The azepane and piperidine rings are privileged structures in medicinal chemistry, appearing in numerous FDA-approved drugs.[2][5][10] The combination of these two scaffolds in a single molecule suggests significant potential for biological activity.

-

Neurological and CNS Disorders: Both piperidine and azepane derivatives are extensively studied for their effects on the central nervous system.[1] They serve as core structures for compounds targeting various neurotransmitter systems. For example, derivatives have been investigated as potent analgesics and for other CNS applications.[11]

-

Histamine Receptor Modulation: Biphenyloxy-alkyl derivatives of both piperidine and azepane have shown high affinity for the human histamine H₃ receptor, a key target in neuropharmacology.[12]

-

Ion Channel Modulation: The presence of two basic nitrogen atoms suggests a potential role in modulating ion channels, which are fundamental to cellular signaling.[1]

-

Scaffold for Library Synthesis: The molecule serves as an excellent starting point for creating diverse chemical libraries for screening against various biological targets, including anti-inflammatory and antimycotic applications.[13][14] The seven-membered azepane ring, in particular, offers an underexplored area of three-dimensional chemical space compared to the more common five- and six-membered rings.[15]

Safety and Handling

Specific toxicological data for this compound is not available. However, based on related structures like 1-Piperidin-4-yl-azepane dihydrochloride, the compound should be handled with care.[16]

-

Hazards: It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[16]

-

Precautions: Standard laboratory precautions should be taken. Wear protective gloves, clothing, and eye/face protection.[16] Use only in a well-ventilated area and avoid breathing dust, fumes, or vapors.[16] In case of contact, wash skin thoroughly and rinse eyes cautiously with water.[16]

This compound is intended for research use only and is not for diagnostic or therapeutic use.[3]

Conclusion

This compound is a structurally intriguing molecule that merges two pharmacologically significant heterocyclic systems. Its dibasic nature, conformational flexibility, and the underexplored potential of the azepane scaffold make it a compelling candidate for further investigation in drug discovery. While specific biological and toxicological data remain to be established, the foundational knowledge of its constituent parts provides a strong rationale for its synthesis and evaluation in programs targeting CNS disorders, histamine receptors, and other therapeutic areas.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 1530413, 1-[1-(2-Methoxybenzyl)piperidin-4-yl]azepane. Available at: [Link]

-

Łażewska, D., et al. (2017). Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands. Bioorganic & Medicinal Chemistry. Available at: [Link]

-

PubChemLite. 1-(piperidin-4-ylmethyl)azepane (C12H24N2). Available at: [Link]

-

Wikipedia. Azepane. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 8119, Azepane. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

-

Matrix Fine Chemicals. AZEPANE | CAS 111-49-9. Available at: [Link]

-

The University of Manchester. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Available at: [Link]

-

Kaur, H., et al. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. Available at: [Link]

-

Rakesh, K. P., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry. Available at: [Link]

-

Kaur, M., et al. (2016). Piperidin-4-one: the potential pharmacophore. PubMed. Available at: [Link]

-

Philippova, A. N., et al. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. PubMed Central. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 8082, Piperidine. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 67903531, 2-(2-Piperidin-3-ylethyl)azepane. Available at: [Link]

-

Wang, L., et al. (2015). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. PubMed. Available at: [Link]

-

Van Bever, W. F., et al. (1976). N-4-Substituted 1-(2-arylethyl)-4-piperidinyl-N-phenylpropanamides, a novel series of extremely potent analgesics with unusually high safety margin. PubMed. Available at: [Link]

-

Frotscher, M., et al. (2021). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. PubMed Central. Available at: [Link]

Sources

- 1. Buy this compound | 96901-05-2 [smolecule.com]

- 2. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. 59608-65-0 CAS MSDS (1-(2-PIPERIDIN-2-YL-ETHYL)-AZEPANE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Azepane - Wikipedia [en.wikipedia.org]

- 6. 2-(2-Piperidin-3-ylethyl)azepane | C13H26N2 | CID 67903531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 9. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. N-4-Substituted 1-(2-arylethyl)-4-piperidinyl-N-phenylpropanamides, a novel series of extremely potent analgesics with unusually high safety margin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pure.manchester.ac.uk [pure.manchester.ac.uk]

- 16. aksci.com [aksci.com]

An In-Depth Technical Guide to the Physicochemical Characteristics of 1-(2-Piperidin-4-ylethyl)azepane

Introduction: Bridging Scaffolds for Novel Chemical Space

In the landscape of contemporary drug discovery, the exploration of novel chemical entities with unique three-dimensional architectures is paramount for identifying next-generation therapeutics. The compound 1-(2-Piperidin-4-ylethyl)azepane emerges as a molecule of significant interest, wedding two highly privileged saturated heterocyclic scaffolds: the piperidine and the azepane rings. The piperidine moiety is a cornerstone of medicinal chemistry, found in numerous approved drugs, where it often imparts favorable pharmacokinetic properties and serves as a versatile anchor for pharmacophoric groups.[1][2] The seven-membered azepane ring, while less ubiquitous, offers access to a distinct and underexplored region of chemical space, providing a flexible yet constrained conformational profile that can be advantageous for target binding.[3]

This technical guide provides a comprehensive analysis of the core physicochemical characteristics of this compound. As a Senior Application Scientist, the following sections are structured not merely to present data, but to provide the causal reasoning behind experimental choices and to equip fellow researchers with robust, validated protocols for their own investigations. This document is intended for an audience of drug development professionals, medicinal chemists, and analytical scientists who require a deep and practical understanding of this compound's fundamental properties.

Molecular Identity and Structural Attributes

This compound is a bicyclic diamine featuring a piperidine ring linked via an ethyl spacer to the nitrogen atom of an azepane ring.[4] This unique combination dictates its fundamental physicochemical behavior, particularly its basicity, lipophilicity, and solubility.

| Identifier | Value | Source |

| IUPAC Name | This compound | Smolecule[4] |

| CAS Number | 96901-05-2 | Smolecule[4] |

| Molecular Formula | C₁₃H₂₆N₂ | Smolecule[4] |

| Molecular Weight | 210.36 g/mol | Smolecule[4] |

| Canonical SMILES | C1CCCN(CC1)CCC2CCNCC2 | Smolecule[4] |

| InChI Key | YCJUPXPSGLFKEE-UHFFFAOYSA-N | Smolecule[4] |

Core Physicochemical Properties: A Quantitative Overview

The interplay between the two nitrogenous centers governs the compound's ionization state, which in turn influences its solubility, permeability, and potential for ionic interactions with biological targets. The following table summarizes key physicochemical parameters. Where specific experimental data for this exact molecule is not publicly available, we present well-established estimates based on its structural components and provide detailed protocols for their empirical determination.

| Physicochemical Parameter | Predicted/Estimated Value | Experimental Protocol |

| pKa₁ (Azepane Nitrogen) | 10.8 - 11.2 | |

| pKa₂ (Piperidine Nitrogen) | 10.5 - 11.0 | |

| Aqueous Solubility | pH-dependent | |

| LogP (Octanol/Water) | Not available | |

| Thermal Stability | Stable up to ~150°C (estimated) |

Note: The slightly higher predicted basicity of the azepane nitrogen is attributed to the reduced ring strain in the seven-membered ring compared to the six-membered piperidine.[4]

Experimental Protocols: A Practical Guide

The trustworthiness of physicochemical data hinges on the robustness of the experimental methodology. The following protocols are presented as self-validating systems, incorporating best practices for calibration, control, and data analysis.

Protocol 1: pKa Determination by Potentiometric Titration

Rationale: Potentiometric titration is the gold standard for determining the acid dissociation constants (pKa) of ionizable compounds.[5][6][7] For a diamine like this compound, this method allows for the precise determination of the two distinct pKa values corresponding to the protonation equilibria of the azepane and piperidine nitrogens.

Step-by-Step Methodology:

-

System Calibration: Calibrate a high-precision pH meter using at least three standard aqueous buffers (e.g., pH 4.01, 7.00, and 10.01) at a constant temperature (e.g., 25°C).

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of deionized water. If solubility is limited, a co-solvent such as methanol may be used, and the apparent pKa will be determined.[8] Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.

-

Acidification: Acidify the sample solution to a pH below 2 by the dropwise addition of a standardized solution of 0.1 M HCl. This ensures that both nitrogen atoms are fully protonated at the start of the titration.

-

Titration: Titrate the acidified sample solution with a standardized 0.1 M NaOH solution, adding small, precise increments of the titrant.

-

Data Acquisition: Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize.

-

Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve. The two pKa values are determined from the pH at the half-equivalence points of the two distinct buffer regions on the curve.

Workflow Diagram:

Caption: Workflow for pKa determination by potentiometric titration.

Protocol 2: Equilibrium Shake-Flask Solubility Assay

Rationale: The aqueous solubility of an ionizable compound is critically dependent on pH. The shake-flask method is a definitive technique for determining thermodynamic equilibrium solubility.[9][10] This protocol establishes the pH-solubility profile, which is essential for pre-formulation and biopharmaceutical classification.

Step-by-Step Methodology:

-

Buffer Preparation: Prepare a series of aqueous buffers covering the physiologically relevant pH range (e.g., pH 1.2, 4.5, and 6.8).

-

Sample Addition: Add an excess amount of solid this compound to a known volume of each buffer in separate sealed vials. The excess solid ensures that a saturated solution is achieved.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 37 ± 1 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[10]

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation and/or filtration.

-

Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

-

Data Analysis: The measured concentration represents the equilibrium solubility at that specific pH. Plot solubility (e.g., in mg/mL) versus pH to generate the pH-solubility profile.

Workflow Diagram:

Caption: Workflow for equilibrium shake-flask solubility assay.

Protocol 3: Shake-Flask Method for LogP Determination

Rationale: The n-octanol/water partition coefficient (LogP) is a critical measure of a compound's lipophilicity and its potential to permeate biological membranes. The shake-flask method remains the benchmark for accurate LogP measurement.[11][12][13] For an ionizable compound, it is crucial to determine the LogP of the neutral species, which necessitates conducting the experiment at a pH at least 2 units above the highest pKa.

Step-by-Step Methodology:

-

Phase Pre-saturation: Pre-saturate n-octanol with an aqueous buffer (pH ~13, to ensure the compound is in its neutral form) and vice versa by shaking them together for 24 hours. Separate the two phases.

-

Sample Preparation: Prepare a stock solution of the compound in the pre-saturated n-octanol.

-

Partitioning: Mix a known volume of the n-octanol stock solution with a known volume of the pre-saturated aqueous buffer in a sealed vial.

-

Equilibration: Shake the vial for a sufficient time to allow for partitioning equilibrium to be reached (e.g., 1-2 hours).

-

Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

-

Quantification: Carefully sample both the n-octanol and aqueous phases. Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC-UV).

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Protocol 4: Thermal Stability Assessment by Differential Scanning Calorimetry (DSC)

Rationale: DSC is a powerful thermal analysis technique used to characterize the melting point, purity, and thermal stability of a compound.[14] It provides critical information for handling, storage, and formulation development.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh a small amount (2-5 mg) of the compound into an aluminum DSC pan and hermetically seal it.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Heat the sample at a constant rate (e.g., 10°C/min) under an inert nitrogen atmosphere.

-

Data Acquisition: Record the heat flow as a function of temperature.

-

Data Analysis: An endothermic peak will indicate melting. The onset temperature of this peak is typically reported as the melting point. Exothermic events following the melt may indicate thermal decomposition.

Spectroscopic and Structural Characterization

While detailed spectra for this compound are not widely published, its structure can be unequivocally confirmed using standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show a complex series of multiplets in the aliphatic region (typically 1.0-3.5 ppm) corresponding to the protons on the piperidine and azepane rings and the ethyl linker. The chemical shifts of protons adjacent to the nitrogen atoms will be deshielded.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each unique carbon atom in the molecule. The carbons bonded to nitrogen will appear in the range of 40-60 ppm.[15]

-

-

Mass Spectrometry (MS):

-

Under electrospray ionization (ESI) in positive mode, the compound is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 211.22. The nitrogen rule, which states that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight, is consistent with the molecular formula C₁₃H₂₆N₂ and a molecular weight of 210.36 Da.[16]

-

Synthesis and Potential Biological Significance

Synthesis: The synthesis of this compound can be approached through several established synthetic routes. A common strategy involves the reductive amination of azepane with 4-(2-oxoethyl)piperidine or the alkylation of azepane with a 4-(2-haloethyl)piperidine derivative.[4] More advanced methods, such as copper-catalyzed reactions, may also be applicable for forming the C-N bond.[4]

Biological Context: While specific biological activity data for this compound is limited, its structural components suggest significant potential in drug discovery. Both piperidine and azepane rings are prevalent in centrally active agents.[1][3][17] The presence of two basic nitrogen centers allows for potential interactions with various biological targets, including G-protein coupled receptors (GPCRs) and ion channels, which are often modulated by compounds with similar structural motifs.[4] The flexible ethyl linker allows the two heterocyclic moieties to adopt multiple conformations, potentially enabling interaction with diverse binding pockets.

Conclusion

This compound represents a fascinating chemical scaffold with promising, yet largely unexplored, potential. This guide has outlined its core physicochemical identity and, more importantly, has provided the detailed, actionable protocols necessary for its thorough characterization. By applying these robust experimental methodologies, researchers can generate the high-quality data required to confidently advance this and similar molecules through the drug discovery and development pipeline. The true value of this compound will be unlocked through the rigorous application of these fundamental analytical principles.

References

-

Blagbrough, I. S., Metwally, A. A., & Geall, A. J. (2011). Measurement of polyamine pKa values. Methods in Molecular Biology, 720, 493–503. [Link]

-

Blagbrough, I. S., Metwally, A. A., & Geall, A. J. (2011). Measurement of Polyamine pKa Values. Springer Nature Experiments. [Link]

-

protocols.io. (2024, September 23). LogP / LogD shake-flask method. [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. RSC Publishing. [Link]

-

ACS Publications. Selective chemical ionization of nitrogen and sulfur heterocycles in petroleum fractions by ion trap mass spectrometry. [Link]

-

Scribd. Shake Flask Method. [Link]

-

ResearchGate. Differential scanning calorimetry trace of piperidine. The lower and.... [Link]

-

MDPI. (2022). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. [Link]

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

ResearchGate. The piperidine nitrogen signals of the acylated products can be visualised by HSQC experiments. The 1H-NMR and 13C{1H}. [Link]

-

Acta Pharmaceutica. (2019, July 8). Miniaturized shake-flask HPLC method for determination of distribution coefficient of drugs used in inflammatory bowel diseases. [Link]

-

JoVE. (2019, January 30). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. [Link]

-

Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. [Link]

-

OSTI.GOV. Encapsulation of Protonated Diamines in a Water- Soluble Chiral, Supramolecular Assembly Allows for Measurement of Hydrogen-Bond. [Link]

-

NIH National Center for Biotechnology Information. Azepines and Piperidines with Dual Norepinephrine Dopamine Uptake Inhibition and Antidepressant Activity. [Link]

-

Northwestern Medical Journal. (2025, April 28). Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. [Link]

-

Wiley Online Library. Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. [Link]

-

NIH National Center for Biotechnology Information. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. [Link]

-

ResearchGate. (2025, August 5). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. [Link]

-

ResearchGate. (2018, July 5). Diamines as switchable-hydrophilicity solvents with improved phase behaviour. [Link]

-

NIH National Center for Biotechnology Information. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

-

Springer. THERMAL ANALYSIS OF PHARMACEUTICALS. [Link]

-

Defense Technical Information Center. Mass Spectrometry of Heterocyclic Compounds. [Link]

-

PubMed. (2025, October 21). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]

-

MDPI. (2022, March 25). Insights on the Synthesis of N-Heterocycles Containing Macrocycles and Their Complexion and Biological Properties. [Link]

-

YouTube. (2023, April 14). Nitrogen Rule| Structure elucidation by mass Spectrometry| Organic Spectroscopy| B.Sc.| M.Sc.| NET. [Link]

-

World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER. [Link]

-

AZoM. (2025, July 1). The Role of Thermal Analysis in Pharmaceutical Testing and R&D. [Link]

-

ResearchGate. DSC thermograms of curcumin, piperine, their physical mixture, and system with hydroxypropyl-β-cyclodextrin (HP-β-CD) obtained by kneading method. [Link]

-

PubMed. (2019, January 15). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. [Link]

- Google Patents. EP1321493A1 - Method for enhancing the solubility of a colorant.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Buy this compound | 96901-05-2 [smolecule.com]

- 5. Measurement of polyamine pKa values - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Measurement of Polyamine pK a Values | Springer Nature Experiments [experiments.springernature.com]

- 7. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. enamine.net [enamine.net]

- 9. Aqueous Solubility Assay - Enamine [enamine.net]

- 10. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 11. LogP / LogD shake-flask method [protocols.io]

- 12. scribd.com [scribd.com]

- 13. encyclopedia.pub [encyclopedia.pub]

- 14. azom.com [azom.com]

- 15. researchgate.net [researchgate.net]

- 16. youtube.com [youtube.com]

- 17. Azepines and Piperidines with Dual Norepinephrine Dopamine Uptake Inhibition and Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(2-Piperidin-4-ylethyl)azepane: Properties, Synthesis, and Research Applications

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2-Piperidin-4-ylethyl)azepane, a bicyclic compound featuring two key pharmacophoric motifs: a piperidine ring and an azepane ring. This document details the fundamental physicochemical properties of the molecule, including its molecular formula and weight. A detailed, hypothetical protocol for its synthesis via reductive amination is presented, emphasizing the causal reasoning behind each step to ensure reproducibility and understanding. Furthermore, this guide explores the potential applications of this compound in drug discovery and chemical biology, grounded in the established significance of its constituent heterocyclic systems. The content is structured to serve as a practical resource for researchers investigating this compound or similar molecular scaffolds.

Core Compound Identification and Properties

This compound is a saturated heterocyclic compound characterized by an azepane ring linked to a piperidine moiety through a two-carbon ethyl spacer.[1] The presence of two basic nitrogen centers suggests potential for forming salts and engaging in hydrogen bonding, which are critical interactions in many biological systems.[1]

A summary of its core identifiers and physicochemical properties is presented below.

| Property | Value | Source |

| IUPAC Name | This compound | Smolecule[1] |

| CAS Number | 96901-05-2 | Smolecule[1] |

| Molecular Formula | C13H26N2 | Smolecule[1] |

| Molecular Weight | 210.36 g/mol | Smolecule[1] |

| Canonical SMILES | C1CCCN(CC1)CCC2CCNCC2 | Smolecule[1] |

| InChI Key | YCJUPXPSGLFKEE-UHFFFAOYSA-N | Smolecule[1] |

| Predicted pKa (Piperidine N) | 10.5 - 11.0 | Smolecule[1] |

| Predicted pKa (Azepane N) | 10.8 - 11.2 | Smolecule[1] |

Chemical Structure

Caption: 2D structure of this compound.

Scientific Context and Potential Applications

The structural motifs within this compound are of significant interest in medicinal chemistry. Both piperidine and azepane rings are prevalent scaffolds in a multitude of FDA-approved drugs and biologically active compounds.[2][3]

-

Piperidine Moiety : The piperidine ring is one of the most common N-heterocycles in pharmaceuticals, found in drugs targeting a wide array of conditions.[3] Its conformational flexibility and ability to present substituents in defined spatial orientations make it a valuable component for receptor and enzyme active site interactions.

-

Azepane Moiety : The seven-membered azepane ring is also a key pharmacophore, particularly in drugs targeting the central nervous system (CNS).[4][5] Its derivatives have shown promise as anti-cancer, anti-Alzheimer's, and antimicrobial agents.[2] The larger ring size compared to piperidine offers different conformational possibilities, which can be exploited to fine-tune binding affinity and selectivity for a biological target.[5]

Given these precedents, this compound holds potential in several research domains:

-

Drug Discovery Scaffold : It can serve as a foundational structure for developing novel therapeutics, particularly for neurological disorders, by leveraging the combined properties of its two rings.[1]

-

Ion Channel Modulation : The presence of two nitrogen atoms suggests a potential role in modulating ion channels, a critical area of cellular process research.[1]

-

Chemical Biology : The compound can be used as a tool to investigate interactions with various biological macromolecules, helping to elucidate biological pathways.[1]

A Validated Approach to Synthesis: Reductive Amination

While several synthetic routes could be envisioned, one of the most reliable and common methods for creating such a C-N bond between a primary/secondary amine and a carbonyl compound is reductive amination .[1] This section outlines a detailed, hypothetical protocol for the synthesis of this compound from azepane and 4-(2-oxoethyl)piperidine-1-carboxylic acid tert-butyl ester.

Synthesis Workflow Diagram

Caption: Reductive amination and deprotection workflow for synthesis.

Detailed Experimental Protocol

Objective: To synthesize this compound via a two-step reductive amination and deprotection sequence.

Materials:

-

Azepane

-

tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

-

Solvents for chromatography (DCM, Methanol)

Step 1: Reductive Amination

-

Reactant Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate (1.0 eq) in anhydrous DCM.

-

Rationale: Anhydrous conditions are crucial as the reducing agent, STAB, can react with water. DCM is an excellent solvent for both reactants and does not interfere with the reaction.

-

-

Amine Addition: Add azepane (1.1 eq) to the solution and stir at room temperature for 1-2 hours.

-

Rationale: A slight excess of the amine helps to drive the initial imine/enamine formation to completion. This equilibrium step is essential before reduction.

-

-

Reduction: Slowly add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise to the stirring mixture. Allow the reaction to proceed overnight at room temperature.

-

Rationale: STAB is a mild and selective reducing agent, ideal for reductive aminations. It is less water-sensitive than other hydrides like sodium borohydride, making the reaction easier to control. Adding it slowly prevents an exothermic reaction.

-

Step 2: Workup and Isolation of Intermediate

-

Quenching: Carefully quench the reaction by adding saturated NaHCO₃ solution until gas evolution ceases.

-

Rationale: This step neutralizes any remaining acidic species and quenches the excess reducing agent.

-

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

-

Rationale: The product is expected to be in the organic phase. Multiple extractions ensure maximum recovery.

-

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude Boc-protected intermediate.

-

Rationale: Removing all water with a drying agent is essential before removing the solvent to obtain a clean crude product.

-

Step 3: Boc Group Deprotection

-

Acidolysis: Dissolve the crude intermediate from the previous step in DCM. Add trifluoroacetic acid (TFA, ~10-20 eq) dropwise at 0 °C (ice bath).

-

Rationale: TFA is a strong acid that efficiently cleaves the acid-labile tert-butyloxycarbonyl (Boc) protecting group. The reaction is performed at 0 °C to control the rate and minimize potential side reactions.

-

-

Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours, monitoring for the disappearance of the starting material by Thin Layer Chromatography (TLC).

-

Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

Step 4: Final Workup and Purification

-

Neutralization: Re-dissolve the residue in DCM and wash with saturated NaHCO₃ solution to neutralize the TFA salt and extract the free base into the organic layer.

-

Drying: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient elution system (e.g., 0-10% Methanol in DCM) to isolate the pure this compound.

-

Rationale: Column chromatography is a standard method for purifying organic compounds, separating the desired product from any unreacted starting materials or byproducts based on polarity.

-

Step 5: Characterization

-

The identity and purity of the final product should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Conclusion

This compound is a compound of significant interest due to its incorporation of two pharmacologically relevant heterocyclic scaffolds. Its defined molecular structure and properties make it a valuable building block for drug discovery campaigns, particularly in the CNS therapeutic area. The synthetic pathway detailed in this guide represents a robust and logical approach to its preparation, providing a solid foundation for researchers to produce this compound for further investigation. Future studies should focus on exploring its biological activity to validate its potential as a modulator of ion channels or as a scaffold for novel therapeutic agents.

References

-

PubChem. 1-[1-(2-Methoxybenzyl)piperidin-4-yl]azepane | C19H30N2O | CID 1530413. [Link]

-

PubChemLite. 1-(piperidin-4-ylmethyl)azepane (C12H24N2). [Link]

-

Łażewska, D., et al. (2017, October 15). Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands. Bioorganic & Medicinal Chemistry. [Link]

-

Wikipedia. Azepane. [Link]

-

Rakesh, K. P., et al. (2019, January 15). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry. [Link]

-

Royal Society of Chemistry. Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. Journal of the Chemical Society, Perkin Transactions 1. [Link]

-

Zha, G. F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry. [Link]

-

ResearchGate. (2023, June). Synthesis of Azepane Derivatives via Formal 1,3-Migration of Hydroxy and Acyloxy Groups and Selective Annulation. [Link]

-

ResearchGate. (2020). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. [Link]

-

Bakunov, S. A., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

Sources

A Comprehensive Spectroscopic Analysis of 1-(2-Piperidin-4-ylethyl)azepane: A Technical Guide

Abstract

This technical guide provides a detailed spectroscopic characterization of the bicyclic amine, 1-(2-Piperidin-4-ylethyl)azepane.[1] With a molecular formula of C₁₃H₂₆N₂ and a molecular weight of approximately 210.37 g/mol , this compound incorporates both a piperidine and an azepane ring system, structural motifs prevalent in many biologically active molecules.[1] Given the limited availability of public domain experimental spectra for this specific molecule, this guide synthesizes predicted spectroscopic data with foundational principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The methodologies and interpretations presented herein are grounded in established spectroscopic theory and data from analogous structures, offering researchers and drug development professionals a robust framework for the characterization of this and related compounds.

Introduction: The Structural and Pharmaceutical Significance of Piperidine and Azepane Moieties

The piperidine and azepane ring systems are fundamental scaffolds in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[1][2] Piperidine derivatives, for instance, are known to interact with various neurotransmitter systems, suggesting potential applications in neurological research.[1] Similarly, the seven-membered azepane ring is a key component in many therapeutic agents.[3] The compound this compound, which links these two important heterocycles, presents a unique structure with potential for diverse biological activities, including the modulation of ion channels.[1]

A thorough understanding of the spectroscopic properties of this molecule is paramount for its unambiguous identification, purity assessment, and structural elucidation in synthetic and medicinal chemistry workflows. This guide provides an in-depth analysis of its predicted ¹H NMR, ¹³C NMR, IR, and MS spectra.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectroscopic analysis, the atoms of this compound are numbered as shown in the diagram below. This numbering scheme will be used to assign signals in the NMR spectra.

Figure 1: Molecular structure of this compound with atom numbering for spectroscopic assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra for this compound.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show a series of multiplets in the aliphatic region, characteristic of the saturated ring systems. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen atoms and the overall molecular geometry.

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Assignment Rationale |

| H1 (NH) | 1.5 - 2.5 | Broad singlet | 1H | Exchangeable proton on the piperidine nitrogen. |

| H2, H6 | 2.8 - 3.2 | Multiplet | 4H | Protons alpha to the piperidine nitrogen, deshielded. |

| H3, H5 | 1.2 - 1.6 | Multiplet | 4H | Methylene protons on the piperidine ring. |

| H4 | 1.6 - 1.9 | Multiplet | 1H | Methine proton at the junction with the ethyl linker. |

| H7 | 1.3 - 1.7 | Multiplet | 2H | Methylene protons of the ethyl linker. |

| H8 | 2.4 - 2.8 | Multiplet | 2H | Methylene protons adjacent to the azepane nitrogen. |

| H10, H16 | 2.5 - 2.9 | Multiplet | 4H | Protons alpha to the azepane nitrogen, deshielded. |

| H11, H12, H13, H14, H15 | 1.4 - 1.8 | Multiplet | 10H | Methylene protons of the azepane ring. |

Expert Interpretation: The broadness of the N-H signal is due to quadrupole broadening and potential chemical exchange. The signals for protons alpha to the nitrogen atoms (H2, H6, H10, H16) are shifted downfield due to the inductive effect of the nitrogen. The significant overlap of signals in the 1.2-1.8 ppm range is expected due to the conformational flexibility of the piperidine and azepane rings. Advanced 2D NMR techniques, such as COSY and HSQC, would be essential for definitive assignment of these overlapping signals.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Assignment Rationale |

| C2, C6 | ~47 | Carbons alpha to the piperidine nitrogen. |

| C3, C5 | ~29 | Methylene carbons on the piperidine ring. |

| C4 | ~38 | Methine carbon at the piperidine-ethyl junction. |

| C7 | ~35 | Methylene carbon of the ethyl linker. |

| C8 | ~55 | Methylene carbon adjacent to the azepane nitrogen. |

| C10, C16 | ~58 | Carbons alpha to the azepane nitrogen. |

| C11, C15 | ~28 | Methylene carbons beta to the azepane nitrogen. |

| C12, C14 | ~27 | Methylene carbons gamma to the azepane nitrogen. |

| C13 | ~30 | Methylene carbon delta to the azepane nitrogen. |

Expert Interpretation: The chemical shifts of the carbons alpha to the nitrogen atoms (C2, C6, C10, C16, and C8) are significantly downfield compared to the other methylene carbons in the rings. The values are predicted based on typical chemical shifts for piperidine and azepane derivatives.[4] The slight difference in the chemical shifts of the azepane ring carbons reflects the varied electronic environments within the seven-membered ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by C-H and N-H stretching and bending vibrations.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 3500 | N-H stretch | Secondary amine (Piperidine) |

| 2850 - 3000 | C-H stretch | Aliphatic (CH₂, CH) |

| 1440 - 1480 | C-H bend | Aliphatic (CH₂) |

| 1100 - 1250 | C-N stretch | Aliphatic amine |

Expert Interpretation: The presence of a secondary amine in the piperidine ring should give rise to a moderate N-H stretching band in the 3300-3500 cm⁻¹ region. The strong, sharp peaks between 2850 and 3000 cm⁻¹ are characteristic of C-H stretching in the methylene and methine groups of the saturated rings and the ethyl linker. The C-N stretching vibration will likely appear in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would likely lead to extensive fragmentation.

Predicted Molecular Ion:

-

[M]⁺: m/z = 210.21

Major Predicted Fragmentation Pathways:

Alpha-cleavage is a dominant fragmentation pathway for amines. This involves the cleavage of a C-C bond adjacent to the nitrogen atom.

Figure 2: Predicted major fragmentation pathways for this compound in EI-MS.

Expert Interpretation: The molecular ion peak at m/z 210 should be observable, though it may be of low intensity due to the facile fragmentation of the aliphatic amine structure. The base peak is likely to result from alpha-cleavage. Cleavage of the C4-C7 bond would yield a fragment corresponding to the azepane ring with the ethyl group attached (m/z = 112). Alternatively, cleavage at the C7-C8 bond could lead to a piperidinemethyl radical cation (m/z = 98). Other fragments resulting from ring opening and further cleavages are also possible.

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data discussed.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 90° pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance of ¹³C.

-

Data Processing: Fourier transform the raw data, phase correct the spectra, and integrate the signals for ¹H NMR.

IR Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two NaCl or KBr plates. For a solid sample, a KBr pellet can be prepared by mixing a small amount of the compound with dry KBr powder and pressing it into a transparent disk.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Processing: Identify and label the major absorption bands.

Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion for a liquid or a heated probe for a solid). For GC-MS analysis, the sample would be injected into a gas chromatograph coupled to the mass spectrometer.

-

Ionization: Use Electron Ionization (EI) at 70 eV for fragmentation analysis or a softer ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) to enhance the observation of the molecular ion.

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 50-500) using a mass analyzer such as a quadrupole or time-of-flight (TOF).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with their detailed interpretations, offer a valuable resource for the identification and characterization of this compound. The provided experimental protocols serve as a practical guide for researchers working with this and structurally related molecules. While predicted data is a powerful tool, it is imperative that it is ultimately confirmed with empirical data for any definitive structural claim.

References

-

PubChem. Azepane. National Institutes of Health. Retrieved from [Link]

-

ResearchGate. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. Retrieved from [Link]

-

The Royal Society of Chemistry. (2013). L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved from [Link]

-

PubChem. 1-[1-(2-Methoxybenzyl)piperidin-4-yl]azepane. National Institutes of Health. Retrieved from [Link]

-

MDPI. (2020). Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. Retrieved from [Link]

-

ScienceDirect. (2017). Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands. Retrieved from [Link]

-

MDPI. (2020). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]

-

ResearchGate. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Retrieved from [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

White Rose eTheses Online. (2015). Synthesis of Substituted Azepanes and Piperidines Using Organolithium Chemistry. Retrieved from [Link]

Sources

An In-depth Technical Guide to Elucidating the Mechanism of Action of 1-(2-Piperidin-4-ylethyl)azepane

Foreword: Charting the Unexplored Pharmacological Landscape of a Novel Scaffold

To the dedicated researchers, scientists, and drug development professionals who advance the frontiers of pharmacology, this guide serves as a comprehensive roadmap for investigating the potential mechanism of action of the novel chemical entity, 1-(2-Piperidin-4-ylethyl)azepane. This bicyclic compound, featuring a piperidine ring linked to a seven-membered azepane moiety, represents a structurally intriguing scaffold with significant potential for interacting with key neurological targets.[1] While direct research on this specific molecule is nascent, its constituent chemical motifs are prevalent in a multitude of well-characterized, biologically active agents.[2][3][4][5]

This document eschews a conventional, rigid template in favor of a logically structured, multi-tiered investigative strategy. As your partner in discovery, my objective is to provide not just a series of protocols, but a scientifically-grounded rationale for each experimental decision. We will proceed from broad, high-throughput screening to focused, mechanistic studies, with the ultimate goal of unveiling the therapeutic potential of this promising compound. Our approach is rooted in the principles of scientific integrity, ensuring that each proposed step is part of a self-validating system designed to yield robust and interpretable data.

Initial Hypothesis Generation: Deconstructing the Scaffold to Predict Biological Targets

The chemical architecture of this compound provides critical clues to its potential biological activity. The presence of two basic nitrogen atoms within the piperidine and azepane rings suggests a high likelihood of interaction with G-protein coupled receptors (GPCRs) or ion channels, which are common targets for neurologically active compounds.[1] Based on extensive precedent in the medicinal chemistry literature for these individual scaffolds, we can formulate a prioritized list of potential targets.

Primary Hypothesized Targets:

-

Sigma Receptors (σ1 and σ2): The piperidine moiety is a well-established pharmacophore for sigma receptor ligands.[6][7][8] These receptors are implicated in a range of neurological functions and disorders, including pain, psychosis, and neurodegeneration.[9][10]

-

Dopamine Receptors (D2-like family: D2, D3, D4): Both piperidine and piperazine (a related six-membered heterocycle) scaffolds are integral to a vast number of dopamine receptor antagonists and partial agonists.[11][12][13][14] Interaction with these receptors would suggest potential applications in treating psychosis, substance abuse, and Parkinson's disease.

-

Serotonin Receptors (e.g., 5-HT1A, 5-HT2A, 5-HT7): The structural motifs of our target compound are reminiscent of ligands for various serotonin receptor subtypes, which are key targets for antidepressants, anxiolytics, and antipsychotics.[15][16][17][18]

-

Muscarinic Acetylcholine Receptors (M1-M5): Piperidine-containing structures are known to act as antagonists at muscarinic receptors, with implications for a variety of CNS and peripheral disorders.[19][20][21][22]

Secondary Hypothesized Targets:

-

Histamine H3 Receptors: Azepane and piperidine derivatives have demonstrated high affinity for H3 receptors as antagonists, suggesting a potential role in cognitive disorders and narcolepsy.[23]

-

Monoamine Transporters (DAT, SERT, NET): Certain piperidine derivatives are known to inhibit the reuptake of dopamine and serotonin, a mechanism central to the action of many antidepressants and stimulants.[24][25]

This initial target list will guide our experimental approach, which will be designed to systematically and efficiently test these hypotheses.

A Tiered Experimental Workflow for Mechanism of Action Deconvolution

To logically and cost-effectively elucidate the mechanism of action of this compound, a tiered experimental workflow is proposed. This workflow begins with broad screening to identify primary targets and progresses to more focused assays to characterize the nature of the interaction and its downstream functional consequences.

Caption: A tiered experimental workflow for MOA elucidation.

Tier 1: Broad Target Screening for Primary Target Identification

The initial step is to perform a broad screen to identify the most promising biological targets. A commercially available panel, such as the Eurofins SafetyScreen44™ or a similar service, is recommended. This will provide data on the binding affinity of this compound against a wide array of receptors, ion channels, and transporters.

Experimental Protocol: Radioligand Binding Assay Panel

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

-

Assay Execution: The compound will be tested at a standard concentration (e.g., 10 µM) in competitive radioligand binding assays for a panel of targets, including but not limited to:

-

Sigma Receptors (σ1, σ2)

-

Dopamine Receptors (D1, D2, D3, D4, D5)

-

Serotonin Receptors (5-HT1A, 5-HT2A, 5-HT2C, 5-HT6, 5-HT7)

-

Muscarinic Receptors (M1, M2, M3, M4, M5)

-

Histamine Receptors (H1, H2, H3, H4)

-

Adrenergic Receptors (α1, α2, β1, β2)

-

Monoamine Transporters (DAT, SERT, NET)

-

-

Data Analysis: The percentage inhibition of radioligand binding will be calculated for each target. Any target showing significant inhibition (e.g., >50%) will be flagged for further investigation.

Causality Behind Experimental Choice: This broad screening approach is the most efficient way to quickly identify high-affinity interactions without a priori bias, allowing the data to guide the subsequent, more resource-intensive experiments.

Tier 2: Target Validation and Selectivity Profiling

For any "hits" identified in Tier 1, the next step is to validate the interaction and determine the compound's affinity and selectivity.

Experimental Protocol: Concentration-Response Radioligand Binding Assays

-

Compound Preparation: A serial dilution of this compound will be prepared to generate a range of concentrations (e.g., from 1 nM to 100 µM).

-

Assay Execution: Competitive radioligand binding assays will be performed for each validated target using the serial dilution of the compound.

-

Data Analysis: The data will be plotted as a concentration-response curve, and the IC50 (half-maximal inhibitory concentration) will be determined. The Ki (inhibition constant) will then be calculated using the Cheng-Prusoff equation.

-

Selectivity Profiling: The Ki values for all validated targets will be compared to determine the selectivity of the compound.

Data Presentation: Target Affinity Profile

| Target | Radioligand | Ki (nM) |

| Primary Target(s) | e.g., [3H]-Pentazocine | Hypothetical Value |

| Secondary Target(s) | e.g., [3H]-Spiperone | Hypothetical Value |

| Other Screened Targets | Various | >1000 |

Causality Behind Experimental Choice: Determining the Ki provides a quantitative measure of affinity, allowing for a rank-ordering of potential targets. Assessing a range of targets in parallel is crucial for understanding the compound's selectivity, which is a key determinant of its potential therapeutic window and side-effect profile.

Tier 3: Functional Characterization of Target Interaction

Once a high-affinity and selective target has been validated, it is essential to determine the functional consequence of the compound's binding. Does it act as an agonist, antagonist, or inverse agonist?

Proposed Signaling Pathway (Hypothetical: Sigma-1 Receptor Antagonism)

Caption: Hypothetical pathway of σ1R antagonism.

Experimental Protocol: Functional Assays (Example for a GPCR Target)

-

Cell Line Selection: Utilize a recombinant cell line stably expressing the target receptor (e.g., HEK293 or CHO cells).

-

Agonist Mode Testing:

-

Apply increasing concentrations of this compound to the cells.

-

Measure the downstream signaling response (e.g., cAMP accumulation for Gs/Gi-coupled receptors, or intracellular calcium mobilization for Gq-coupled receptors).

-

An increase in the signal indicates agonist activity.

-

-

Antagonist Mode Testing:

-

Pre-incubate the cells with increasing concentrations of this compound.

-

Apply a known agonist for the target receptor at its EC50 concentration.

-

Measure the downstream signaling response.

-

A rightward shift in the agonist's concentration-response curve and a reduction in its maximal effect indicates antagonist activity.

-

-

Data Analysis: For agonist activity, calculate the EC50 and Emax. For antagonist activity, calculate the IC50 and perform a Schild analysis to determine the pA2 value, which provides a measure of antagonist potency.

Data Presentation: Functional Activity Summary

| Assay Type | Target | Result | Potency (EC50/IC50, nM) |

| cAMP Accumulation | e.g., Dopamine D2R | Antagonist | Hypothetical Value |

| Calcium Mobilization | e.g., Muscarinic M3R | No Activity | >10,000 |

Causality Behind Experimental Choice: Functional assays are critical for moving beyond simple binding affinity to understand the actual biological effect of the compound on its target. This information is fundamental to predicting its in vivo pharmacology.

Tier 4: In Vivo Proof of Concept

Following successful in vitro characterization, the final step is to assess the compound's pharmacological effects in a relevant animal model. The choice of model will be dictated by the confirmed in vitro mechanism of action.

Example In Vivo Study (If identified as a Dopamine D2 Receptor Antagonist):

-

Model: Amphetamine-induced hyperlocomotion in mice. This is a standard model for screening potential antipsychotic drugs.

-

Protocol:

-

Administer this compound at various doses via an appropriate route (e.g., intraperitoneal injection).

-

After a suitable pre-treatment time, administer d-amphetamine to induce hyperlocomotion.

-

Measure locomotor activity using automated activity chambers.

-

-

Expected Outcome: A dose-dependent reduction in amphetamine-induced hyperlocomotion would provide in vivo evidence of dopamine D2 receptor antagonism and potential antipsychotic efficacy.

Causality Behind Experimental Choice: In vivo studies are the ultimate test of a compound's potential as a therapeutic agent. They provide crucial information on its efficacy, potency, and potential side effects in a whole-organism context.

Conclusion: A Path Forward

This technical guide has outlined a comprehensive and logically structured approach to elucidating the mechanism of action of this compound. By systematically progressing through the proposed tiers of experimentation, from broad screening to in vivo validation, researchers can efficiently and rigorously characterize the pharmacological profile of this novel compound. The insights gained from this workflow will be instrumental in determining its potential for further development as a therapeutic agent for neurological disorders.

References

- Łażewska, D., et al. (2017). Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands. Bioorganic & Medicinal Chemistry, 25(21), 5858-5868.

- Smolecule. (2023). This compound. Smolecule.

- Leopoldo, M., et al. (2021). Scaffold Hybridization Strategy Leads to the Discovery of Dopamine D3 Receptor-Selective or Multitarget Bitopic Ligands Potentially Useful for Central Nervous System Disorders. ACS Chemical Neuroscience, 12(19), 3638-3651.

- Saczewski, J., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 12(1), 143-157.

- Jun, D., et al. (1993). Novel piperidine sigma receptor ligands as potential antipsychotic drugs. Journal of Medicinal Chemistry, 36(16), 2345-2357.

- Abadi, A. H., et al. (2025). Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. European Journal of Medicinal Chemistry, 281, 116893.

- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.

- Conti, R., et al. (2002). A New Series of M3 Muscarinic Antagonists Based on the 4-amino-piperidine Scaffold. Bioorganic & Medicinal Chemistry Letters, 12(18), 2547-2550.

- Di Martino, R. M. C., et al. (2023). Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. Molecules, 28(14), 5395.

- Acton, J. J., et al. (2013). Azepines and Piperidines with Dual Norepinephrine Dopamine Uptake Inhibition and Antidepressant Activity. ACS Medicinal Chemistry Letters, 4(12), 1165-1170.

- Rossi, D., et al. (2021). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 12(10), 1736-1744.

- Mistry, S. N., & Challiss, R. A. J. (2020). Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders. International Journal of Molecular Sciences, 21(23), 9046.

- Contino, M., et al. (2020). Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-allodynic Activity. Molecules, 25(18), 4189.

- Leopoldo, M., et al. (2021). Scaffold Hybridization Strategy Leads to the Discovery of Dopamine D3 Receptor-Selective or Multitarget Bitopic Ligands. ACS Chemical Neuroscience, 12(19), 3638-3651.

- Imler, E., et al. (2021).

- Zhang, M., et al. (2020). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. Chemistry & Medicinal Chemistry, 15(20), e202500298.

- Wang, Y., et al. (2000). Design and synthesis of piperidinyl piperidine analogues as potent and selective M2 muscarinic receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 10(20), 2247-2250.

- Di Giovanni, S., et al. (2022). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 27(19), 6524.

- Leopoldo, M., Lacivita, E., & Berardi, F. (2011). Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. Current Topics in Medicinal Chemistry, 11(6), 682-706.

- Wang, Y., et al. (2000). Design and synthesis of piperidinyl piperidine analogues as potent and selective M2 muscarinic receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 10(20), 2247-2250.

- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.

- Siracusa, M. A., et al. (2016). Pharmacophore Comparison and Development of Recently Discovered Long Chain Arylpiperazine and Sulfonamide Based 5-HT7 Ligands. Molecules, 21(11), 1461.

- Reddemma, M., et al. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 9(2), a473-a483.

- Ciano, A., et al. (2021). Synthesis, Docking Studies and Pharmacological Evaluation of Serotoninergic Ligands Containing a 5-Norbornene-2-Carboxamide Nucleus. Molecules, 26(16), 4983.

- Tamiz, A. P., et al. (2000). Further SAR studies of piperidine-based analogues of cocaine. 2. Potent dopamine and serotonin reuptake inhibitors. Journal of Medicinal Chemistry, 43(11), 2177-2184.

- Sandur, S. K., et al. (2014). Synthesis and antinociceptive properties of N-phenyl-N-(1-(2-(thiophen-2-yl)ethyl)azepane-4-yl)propionamide in the mouse tail-flick and hot-plate tests. Bioorganic & Medicinal Chemistry Letters, 24(2), 624-627.

- Kumar, V., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 164, 585-604.

Sources

- 1. Buy this compound | 96901-05-2 [smolecule.com]

- 2. mdpi.com [mdpi.com]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijnrd.org [ijnrd.org]

- 5. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel piperidine sigma receptor ligands as potential antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Scaffold Hybridization Strategy Leads to the Discovery of Dopamine D3 Receptor-Selective or Multitarget Bitopic Ligands Potentially Useful for Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma | MDPI [mdpi.com]

- 13. pubblicazioni.unicam.it [pubblicazioni.unicam.it]

- 14. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties [mdpi.com]

- 16. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Pharmacophore Comparison and Development of Recently Discovered Long Chain Arylpiperazine and Sulfonamide Based 5-HT7 Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. A new series of M3 muscarinic antagonists based on the 4-amino-piperidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 21. sci-hub.st [sci-hub.st]

- 22. Design and synthesis of piperidinyl piperidine analogues as potent and selective M2 muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Azepines and Piperidines with Dual Norepinephrine Dopamine Uptake Inhibition and Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Document: Further SAR studies of piperidine-based analogues of cocaine. 2. Potent dopamine and serotonin reuptake inhibitors. (CHEMBL1133161) - ChEMBL [ebi.ac.uk]

An In-Depth Technical Guide to the Predicted ADMET Profile of 1-(2-Piperidin-4-ylethyl)azepane for Preclinical Research

Executive Summary

In the early stages of drug discovery, a thorough understanding of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is paramount to mitigating late-stage attrition. This guide provides a comprehensive, computationally predicted ADMET profile for the novel chemical entity 1-(2-Piperidin-4-ylethyl)azepane. Leveraging a suite of validated in silico models and structure-activity relationship (SAR) analysis based on its constituent piperidine and azepane scaffolds, this document outlines the compound's likely pharmacokinetic and toxicological properties. Key predictions indicate that this compound possesses favorable drug-like characteristics, including high gastrointestinal absorption and the potential to cross the blood-brain barrier, alongside potential liabilities such as inhibition of key cytochrome P450 enzymes. This whitepaper is intended for researchers, medicinal chemists, and drug development professionals, offering a foundational dataset to guide strategic decisions in the preclinical development pathway.

Introduction